
Octa(aminophenyl)-t8-silsesquioxane
Overview
Description
Octa(aminophenyl)-T8-silsesquioxane (OAPS) is a polyhedral oligomeric silsesquioxane (POSS) with a cubic T8 silica core (Si₈O₁₂) functionalized with eight aminophenyl groups. Its unique structure combines inorganic rigidity with organic reactivity, enabling applications in nanocomposites, gas separation, energy storage, and biomedical engineering . The aminophenyl groups provide reactive sites for cross-linking, post-functionalization, and covalent integration into polymer matrices, enhancing mechanical strength, thermal stability, and dielectric properties .
Synthesis typically involves nitration of octaphenylsilsesquioxane (OPS) to octa(nitrophenyl)silsesquioxane (ONPS), followed by reduction to OAPS using hydrazine hydrate and FeCl₃/C catalysts, achieving yields >83% . This method is cost-effective compared to alternative routes for T8 silsesquioxanes, which often require complex purification .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octa(aminophenyl)-t8-silsesquioxane typically involves a two-step process. The first step is the nitration of octaphenyl silsesquioxane to form octa(nitrophenyl)silsesquioxane. This is followed by the reduction of the nitro groups to amino groups using hydrazine hydrate in the presence of a catalyst such as Iron(III)Chloride . The reaction conditions are carefully controlled to avoid over-nitration and ensure high yield.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Octa(aminophenyl)-t8-silsesquioxane undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under specific conditions.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrazine hydrate.
Substitution: The phenyl groups can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used for the nitration of phenyl groups.
Reduction: Hydrazine hydrate in the presence of Iron(III)Chloride catalyst is used for the reduction of nitro groups.
Substitution: Various reagents can be used depending on the desired functional group to be introduced.
Major Products:
Oxidation: Octa(nitrophenyl)silsesquioxane.
Reduction: this compound.
Substitution: Functionalized derivatives of this compound.
Scientific Research Applications
Octa(aminophenyl)-t8-silsesquioxane is a polyhedral oligomeric silsesquioxane (POSS) compound with a cubic structure featuring eight phenyl groups, each functionalized with an amino group. This unique combination of organic and inorganic properties makes it a versatile material in various scientific and industrial applications. Interest in Octa-aminophenyl polyhedral oligomeric silsesquioxane (OAPS) materials is based on the fact that the amino groups provide an excellent site for cross linking offering a unique opportunity for preparing truly molecularly dispersed nanocomposites . POSS combine a hybrid inorganic-organic composition, , where R may be a range of organo-functional groups, while n is an even integer ≥4, with nano-sized cage structures having dimensions comparable to those of most polymeric segments or coils .
Scientific Research Applications
This compound finds applications across various fields:
- Chemistry this compound is used as a building block for synthesizing hybrid nanocomposites. Its unique structure allows for the formation of materials with enhanced thermal and mechanical properties.
- Biology and Medicine This compound is explored in biological research for potential use in drug delivery systems because of its ability to form stable complexes with various drugs.
- Industry This compound is used in industrial applications to improve the properties of polymeric materials. It enhances the thermal stability, mechanical strength, and oxidation resistance of polymers.
Case Studies
- Nanocomposites this compound serves as a reinforcing agent in polymer nanocomposites, enhancing thermal stability and mechanical strength.
- Coatings The compound can be used in coatings.
- Cross-linking agent Octa(aminophenyl)-T8-polyhedral silsesquioxane can serve as a cross-linking agent for organic polymeric resins . Amino functional groups of 1 can form chemical bonds or hydrogen-bonds to appropriate matrix polymers or resins .
Research Findings
- Sol-Gel Processing: Octa and deca(triethoxysilylated)-POSS precursors have been incorporated in hybrid silica materials via hydrolysis-condensation of octa- and deca(triethoxysilylated)-POSS precursors, respectively . The precursors were synthesized via a thiol-ene Click reaction involving the corresponding octastyryl-T8 or decastyryl-T10 molecules and thiopropyltriethoxysilane .
- Thermal and Mechanical Properties: The introduction of OAPS into an epoxy system results in a low mass loss rate and high char yield. The storage modulus in both the glassy and rubbery regions, thermal stability, and glass transition temperature of composites were improved by 1 wt% . However, at high loadings, these properties gradually decreased .
- Compatibility: The compound exhibits good compatibility with diglycidyl ether of bisphenol-a (dgeba) epoxy resin at the molecular level, forming a transparent dgeba/oaps resin.
Data Table
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Octa(phenyl)silsesquioxane | Contains phenyl groups | Known for excellent thermal stability |
Octa(aminobenzyl)silsesquioxane | Contains aminobenzyl groups | Enhanced solubility compared to octa(aminophenyl) |
Octa(methyl)silsesquioxane | Methyl groups attached | Exhibits lower viscosity in polymer blends |
Octa(mercaptopropyl)silsesquioxane | Contains mercaptopropyl functional groups | Useful in applications requiring thiol chemistry |
Mechanism of Action
The mechanism of action of Octa(aminophenyl)-t8-silsesquioxane is primarily based on its ability to form strong chemical bonds with other molecules. The amino groups on the phenyl rings can form hydrogen bonds or covalent bonds with other compounds, leading to the formation of stable complexes. This property is particularly useful in the formation of hybrid materials and nanocomposites .
Comparison with Similar Compounds
Structural and Functional Group Differences
Thermal Stability
- OAPS: Decomposes above 400°C (TGA), with char yields >50% at 800°C in air. Cross-linking via amino groups improves flame retardancy in polyimides .
- ONPS : Lower thermal stability (decomposition ~300°C) due to nitro groups .
- Octaphenyl-T8-silsesquioxane (OPS) : Stable up to 450°C but lacks reactive sites for cross-linking .
- OMPS : Exothermic curing at >100°C (activation energy ~29 kcal/mol), enabling thermoset composites .
Mechanical and Dielectric Performance in Composites
Biological Activity
Introduction
Octa(aminophenyl)-T8-silsesquioxane (OAPS) is a polyhedral oligomeric silsesquioxane (POSS) derivative characterized by its unique structural properties and potential applications in various fields, including materials science and biomedicine. This article delves into the biological activity of OAPS, highlighting its synthesis, functionalization, and interactions with biological systems.
Synthesis and Structural Characteristics
OAPS is synthesized through the modification of T8-silsesquioxane, where eight aminophenyl groups are attached to the silsesquioxane cage. The molecular formula for OAPS is with a molecular weight of 1153.63 g/mol . The incorporation of amino groups enhances its reactivity and potential for forming hydrogen bonds with various polymer matrices.
Table 1: Structural Properties of OAPS
Property | Value |
---|---|
Molecular Formula | C₄₈H₄₈N₈O₁₂Si₈ |
Molecular Weight | 1153.63 g/mol |
Functional Groups | Amino (–NH₂), Phenyl |
POSS Type | Octa-functionalized |
Cross-Linking Agent
OAPS serves as an effective cross-linking agent for organic polymeric resins. The amino functional groups can form chemical bonds or hydrogen bonds with matrix polymers, enhancing the mechanical properties of the resulting composites . Research indicates that varying the concentration of OAPS in phenolic resin composites affects their thermal and mechanical properties significantly.
Case Studies on Biological Interactions
- Phenolic Resin Nanocomposites :
- Biocompatibility Studies :
The biological activity of OAPS can be attributed to its ability to interact with biological macromolecules through hydrogen bonding and electrostatic interactions. The amino groups promote adhesion to cell surfaces, potentially facilitating cellular responses such as proliferation and differentiation.
Table 2: Summary of Biological Activities
Activity | Description |
---|---|
Cross-Linking | Enhances mechanical properties of composites |
Biocompatibility | Suitable for medical applications |
Cellular Interaction | Promotes adhesion and proliferation |
Research Findings
- Thermal Properties :
- Morphological Studies :
- Functionalization Potential :
Q & A
Basic Research Questions
Q. What are the optimal synthetic methodologies for preparing high-purity OAPS?
OAPS is typically synthesized via a two-step process: (1) nitration of octaphenylsilsesquioxane (OPS) to yield octa(nitrophenyl)silsesquioxane (ONPS), followed by (2) reduction of nitro groups to amines. Hydrazine hydrate in the presence of FeCl₃ catalyst achieves ~87% yield, with purification via Soxhlet extraction using ethanol and acetone to remove unreacted reagents . Critical parameters include stoichiometric control during nitration (excess HNO₃/H₂SO₄ at 0–5°C) and inert atmosphere during reduction to prevent oxidation.
Q. Which characterization techniques are essential for verifying OAPS structure and purity?
Key methods include:
- FTIR : Confirms nitro-to-amine conversion (disappearance of NO₂ peaks at 1,520 cm⁻¹ and emergence of NH₂ peaks at 3,300–3,500 cm⁻¹) .
- ¹H/²⁹Si NMR : Validates phenyl group functionalization (δ 6.5–7.5 ppm for aromatic protons; δ −78 to −80 ppm for Si–O–Si framework) .
- XRD : Ensures retention of cubic T8 silsesquioxane structure (peaks at 2θ = 8–10°, 18–20°) .
- GPC/DSC : Monitors molecular weight distribution (Mw ~1,500–1,800 g/mol) and thermal transitions (exothermic curing peaks at 100–150°C) .
Q. What are common impurities in OAPS synthesis, and how are they mitigated?
Residual nitro groups (incomplete reduction) and oligomeric byproducts are common. Mitigation strategies include:
- HPLC : Quantifies unreacted ONPS.
- Reprecipitation : Ethanol/acetone mixtures remove low-molecular-weight impurities.
- Elemental analysis : Validates C/N ratios (expected: ~72.5% C, 8.3% N) .
Advanced Research Questions
Q. How can OAPS be integrated into nanocomposites to enhance thermomechanical stability?
OAPS is cross-linked with dianhydrides (e.g., PMDA, 6FDA) via polycondensation to form polyimide networks. For example:
- PMDA-OAPS : Forms rigid 3D networks with Young’s modulus >5 GPa, but brittleness requires plasticization with flexible linkers like ODPA .
- Curing protocols : Stepwise heating (150°C → 330°C under vacuum) ensures complete imidization, verified via FTIR (disappearance of amic acid peaks at 1,710 cm⁻¹) .
- MD simulations : Predict optimal tether lengths and cross-link densities to balance rigidity and processability .
Q. How do OAPS isomer configurations (ortho/meta/para) affect nanocomposite performance?
- para-OAPS : Maximizes Young’s modulus (para > meta > ortho) due to linear NH₂ alignment, enhancing H-bonding with polymer matrices .
- ortho-OAPS : Reduces intercage spacing, improving gas selectivity in membranes (e.g., CO₂/N₂ selectivity >40) but increases brittleness .
- Validation : XRD and uniaxial tensile testing (ASTM D638) quantify isomer-specific mechanical behavior .
Q. What explains contradictory reports on OAPS thermal stability in polyimide composites?
Discrepancies arise from curing completeness and matrix interactions. For instance:
- PMDA-OAPS : 5% mass loss at 520°C in N₂ vs. 480°C in air due to oxidative degradation .
- Incomplete imidization : Residual amic acid groups reduce stability (DSC exotherms <300°C indicate unreacted sites) .
- Solution : Use TGA-FTIR coupling to identify decomposition byproducts (e.g., CO₂, NH₃) and optimize curing protocols .
Q. How does OAPS functionalization influence fire retardancy in polymer blends?
OAPS cross-links with boron-containing phenol-formaldehyde resins, forming Si–O–B networks that:
- Increase char yield (>75% at 800°C) via synergistic ceramization .
- Reduce peak heat release rate (pHRR) by 60% in cone calorimetry (ASTM E1354) .
- Validation : LOI >35% and UL-94 V-0 rating confirm flame retardancy .
Q. What computational tools predict OAPS nanocomposite behavior under harsh conditions?
Molecular dynamics (MD) simulations screen candidate structures by:
- Modeling isotropic dilation (300–400°C) to assess volumetric stability .
- Calculating activation energies (e.g., 29 kcal/mol for PMDA-OAPS curing) .
- Validating with experimental DMA and TGA data .
Q. How does OAPS loading affect rheological anomalies in polymer melts?
At >30 vol%, OAPS disrupts polymer relaxation dynamics in systems like P2VP/OAPS:
- SAOS rheology : Shows non-terminal behavior (G′ > G″ at low ω) due to restricted chain mobility .
- Time-temperature superposition : Fails at high OAPS content, indicating nanoparticle-polymer friction dominates .
- Solution : Master curves constructed via WLF equation quantify activation energy (~150 kJ/mol) .
Q. What strategies resolve interfacial incompatibility in OAPS-polymer blends?
- Grafting : Covalent attachment of PMDA or urethane methacrylate (UMA) enhances dispersion (TEM confirms <10 nm domain sizes) .
- Plasticizers : Add 10–20% PEG to reduce Tg shifts while retaining mechanical strength .
- In situ polymerization : Ensures uniform OAPS distribution, verified via AFM phase imaging .
Properties
IUPAC Name |
4-[3,5,7,9,11,13,15-heptakis(4-aminophenyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H48N8O12Si8/c49-33-1-17-41(18-2-33)69-57-70(42-19-3-34(50)4-20-42)60-73(45-25-9-37(53)10-26-45)62-71(58-69,43-21-5-35(51)6-22-43)64-75(47-29-13-39(55)14-30-47)65-72(59-69,44-23-7-36(52)8-24-44)63-74(61-70,46-27-11-38(54)12-28-46)67-76(66-73,68-75)48-31-15-40(56)16-32-48/h1-32H,49-56H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POCWMDTVORZLKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C9=CC=C(C=C9)N)C1=CC=C(C=C1)N)C1=CC=C(C=C1)N)C1=CC=C(C=C1)N)C1=CC=C(C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H48N8O12Si8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1153.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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